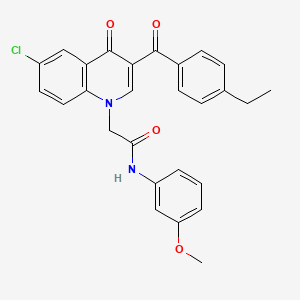

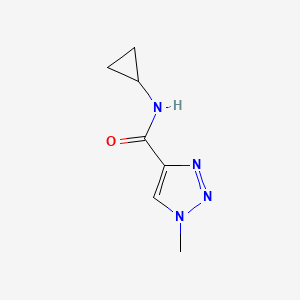

![molecular formula C24H22N4O4 B2967661 7-benzyl-1,3-dimethyl-2,4-dioxo-N-(2-oxo-2-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021216-85-2](/img/structure/B2967661.png)

7-benzyl-1,3-dimethyl-2,4-dioxo-N-(2-oxo-2-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “7-benzyl-1,3-dimethyl-2,4-dioxo-N-(2-oxo-2-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name, but without specific spectral data or crystallographic information, a detailed analysis is not possible .Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the available literature .Scientific Research Applications

Synthesis Techniques

Researchers have developed novel synthetic methods for creating derivatives of pyrrolo[2,3-d]pyrimidine, which is structurally related to the complex chemical compound . These methods aim to introduce molecular diversity and explore the potential for new therapeutic agents. For instance, Marcotte et al. (2003) detailed a diversity-oriented synthesis approach for functionalized pyrrolo[3,2-d]pyrimidines, demonstrating the adaptability of synthetic strategies to incorporate various substituents for targeted biological activities (Marcotte, Rombouts, & Lubell, 2003).

Biological Activities

The synthesized derivatives have been investigated for their potential biological activities. For example, novel derivatives have been synthesized and evaluated for antimicrobial and antioxidant activities, indicating the compound's relevance in developing new therapeutic agents. Gilava et al. (2020) synthesized a series of triazolopyrimidine derivatives and evaluated their antimicrobial and antioxidant activities, highlighting the compound's potential in addressing various microbial infections and oxidative stress-related conditions (Gilava, Patel, Ram, & Chauhan, 2020).

Antitumor Potential

Additionally, research has explored the antitumor activities of pyrido[2,3-d]pyrimidine derivatives, underscoring the significance of structural modifications in enhancing therapeutic efficacy against cancer. Grivsky et al. (1980) discussed the synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, revealing its potent inhibition of dihydrofolate reductase and significant activity against Walker 256 carcinosarcoma in rats (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).

Mechanism of Action

Target of Action

Similar compounds have been known to target cell surface glycoprotein receptors involved in the costimulatory signal essential for t-cell receptor (tcr)-mediated t-cell activation .

Mode of Action

It’s known that similar compounds act as a positive regulator of t-cell coactivation, by binding to the aforementioned receptors .

Biochemical Pathways

It can be inferred that the compound likely influences pathways related to t-cell activation and immune response, given its interaction with t-cell receptors .

Pharmacokinetics

Similar compounds are typically well-absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

Given its potential role in t-cell activation, it may result in enhanced immune response .

Action Environment

Factors such as ph, temperature, and presence of other compounds can typically influence the action of similar compounds .

Properties

IUPAC Name |

7-benzyl-1,3-dimethyl-2,4-dioxo-N-phenacylpyrrolo[2,3-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O4/c1-26-22-18(23(31)27(2)24(26)32)13-19(28(22)15-16-9-5-3-6-10-16)21(30)25-14-20(29)17-11-7-4-8-12-17/h3-13H,14-15H2,1-2H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWZHUYGYUPBCBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(N2CC3=CC=CC=C3)C(=O)NCC(=O)C4=CC=CC=C4)C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-chlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2967579.png)

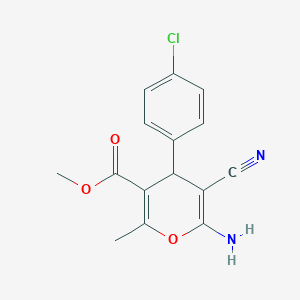

![methyl 4-((3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)benzoate](/img/structure/B2967581.png)

![3-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)pyridine-4-carboxylic acid](/img/structure/B2967588.png)

![4-[2-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]ethyl]morpholin-3-one](/img/structure/B2967592.png)

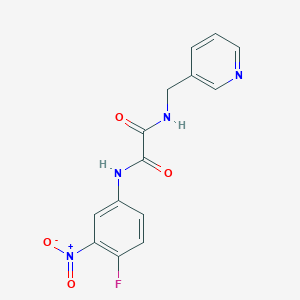

![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-mesitylacetamide](/img/structure/B2967593.png)

![(2E)-3-anilino-3-[(4-chlorobenzyl)thio]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B2967595.png)

![7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2967596.png)